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Compound of Interest

Compound Name: 3-tert-Butylphenol

Cat. No.: B181075 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical

calculations to elucidate the molecular properties of 3-tert-butylphenol. This compound, a

substituted phenol, is of interest in various fields, including chemical synthesis and materials

science. Understanding its electronic structure, geometry, and reactivity through computational

methods offers valuable insights that complement experimental studies. This guide

summarizes key calculated data, outlines the underlying experimental and computational

protocols, and provides a visual representation of the typical workflow involved in such

calculations.

Molecular Properties of 3-tert-butylphenol: A
Computational and Experimental Overview
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT),

have proven to be powerful tools for predicting the properties of phenolic compounds.[1][2]

These methods can accurately model molecular geometries, vibrational spectra, and electronic

characteristics, which are crucial for understanding the behavior of these molecules.[3]

Thermochemical Data
Thermochemical parameters are fundamental for understanding the stability and reactivity of a

molecule. Experimental and computational studies have been conducted to determine these

properties for 3-tert-butylphenol and its isomers.
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Property
Experimental
Value

Calculated
Value

Method Reference

Standard Molar

Enthalpy of

Formation (gas,

298.15 K)

-198.0 ± 2.1 kJ

mol⁻¹
-

Static Bomb

Combustion

Calorimetry &

Calvet

Microcalorimetry

[4]

Molecular Geometry
The three-dimensional structure of 3-tert-butylphenol has been optimized using various levels

of theory. DFT methods, such as B3LYP, are commonly employed for geometry optimizations of

phenolic compounds, often showing excellent agreement with experimental data where

available.[3] While specific bond lengths and angles for 3-tert-butylphenol are not readily

available in the provided search results in a tabular format, studies on similar phenols indicate

that methods like MP2 and B3LYP provide reliable geometric data.[3]

Electronic Properties
The electronic properties of a molecule, such as its dipole moment and frontier molecular

orbitals (HOMO and LUMO), are critical for understanding its reactivity and intermolecular

interactions. QSAR studies on phenol derivatives often utilize quantum chemical parameters to

predict their biological activity.[1][5]
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Property Description Significance

Dipole Moment (µ)
A measure of the polarity of

the molecule.

Influences solubility,

intermolecular forces, and

interactions with biological

targets.

HOMO Energy (EHOMO)
Energy of the Highest

Occupied Molecular Orbital.

Relates to the ability to donate

an electron (nucleophilicity).

LUMO Energy (ELUMO)
Energy of the Lowest

Unoccupied Molecular Orbital.

Relates to the ability to accept

an electron (electrophilicity).

HOMO-LUMO Gap (ΔE)
Energy difference between

HOMO and LUMO.

Indicates chemical reactivity

and kinetic stability. A smaller

gap suggests higher reactivity.

Ionization Potential (IP)

The minimum energy required

to remove an electron from a

molecule.

Related to EHOMO.

Electron Affinity (EA)

The energy released when an

electron is added to a

molecule.

Related to ELUMO.

DFT calculations at the B3LYP/6-31G(d) level have been used to determine these properties

for a series of phenol derivatives in QSAR studies.[5][6]

Acidity (pKa)
The acidity of phenols is a key property influencing their behavior in biological and chemical

systems. Quantum chemical calculations can be used to predict pKa values with good

accuracy.[7] For a set of substituted phenols, a computational method involving the CAM-

B3LYP functional, the SMD solvation model, and the inclusion of two explicit water molecules

has been shown to provide accurate pKa predictions with a mean absolute error of 0.37.[7] The

experimental pKa for 3-tert-butylphenol is reported to be 10.12.[8]

Experimental and Computational Protocols
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Experimental Determination of Thermochemical Data
The experimental standard molar enthalpy of formation in the gaseous phase for 3-tert-
butylphenol was determined using a combination of two techniques[4]:

Static Bomb Combustion Calorimetry: This technique measures the enthalpy of combustion

of the compound in a constant volume. The standard molar enthalpy of formation in the

condensed phase is then derived from this value.

Calvet Microcalorimetry: This method is used to measure the enthalpy of vaporization or

sublimation. By combining the enthalpy of formation in the condensed phase with the

enthalpy of vaporization, the gas-phase enthalpy of formation can be calculated.[4]

Computational Protocol for Quantum Chemical
Calculations
The following outlines a typical workflow for performing quantum chemical calculations on a

molecule like 3-tert-butylphenol, based on methodologies reported in the literature.[2][5]

Molecular Structure Input: The initial 3D structure of 3-tert-butylphenol is built using

molecular modeling software.

Geometry Optimization: The initial structure is then optimized to find the lowest energy

conformation. This is a crucial step as the accuracy of subsequent calculations depends on

having an accurate molecular geometry.

Method: A common choice is a DFT functional such as B3LYP.[2][3]

Basis Set: A Pople-style basis set like 6-31G(d) or a larger one like 6-311++G(d,p) is often

used to provide a good balance between accuracy and computational cost.[3][7]

Frequency Calculation: Once the geometry is optimized, a frequency calculation is

performed at the same level of theory. This serves two purposes:

To confirm that the optimized structure is a true minimum on the potential energy surface

(i.e., no imaginary frequencies).
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To calculate vibrational frequencies that can be compared with experimental IR and

Raman spectra.

Single-Point Energy Calculation: To obtain more accurate electronic energies, a single-point

energy calculation can be performed on the optimized geometry using a higher level of

theory or a larger basis set.

Property Calculations: Various molecular properties can then be calculated from the

optimized wavefunction, including:

Thermochemical properties: Enthalpy, entropy, and Gibbs free energy.

Electronic properties: Dipole moment, HOMO-LUMO energies, and molecular electrostatic

potential.

Spectroscopic properties: IR and NMR spectra.

Visualizing the Computational Workflow
The following diagram illustrates the logical flow of a typical quantum chemical calculation for a

molecule like 3-tert-butylphenol.
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1. Initial Molecular Structure
(e.g., from 2D sketch or builder)

2. Geometry Optimization
(e.g., DFT/B3LYP/6-31G(d))

3. Frequency Calculation
(at the same level of theory)

Is it a true minimum?
(No imaginary frequencies)

4. Property Calculations
(e.g., Electronic, Spectroscopic)

Yes

Refine Geometry

No

5. Analysis and Comparison
with Experimental Data

Click to download full resolution via product page

Caption: A flowchart illustrating the typical workflow for quantum chemical calculations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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